2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid is an organic compound with a complex structure that includes a phenoxy group, a propanoic acid moiety, and a methylsulfonyl amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid typically involves multiple steps. One common method includes the reaction of 4-aminophenol with methylsulfonyl chloride to form 4-(methylsulfonyl)aminophenol. This intermediate is then reacted with 2-bromopropanoic acid under basic conditions to yield the final product. The reaction conditions often involve the use of solvents like dichloromethane and bases such as sodium hydroxide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group, if present, can be reduced to an amino group.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of a nitro group can produce an amino derivative.
Scientific Research Applications
2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme inhibition and protein interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid involves its interaction with specific molecular targets. The methylsulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects. The pathways involved may include inhibition of cyclooxygenase (COX) enzymes, which are targets for anti-inflammatory drugs.
Comparison with Similar Compounds
Similar Compounds
2-(4-Methylsulfonylphenyl)indole: This compound has similar structural features and is used in similar applications.
4-(Methylsulfonyl)aminophenol: An intermediate in the synthesis of 2-{4-[Methyl(methylsulfonyl)amino]phenoxy}propanoic acid.
2-Amino-4-(methylsulfonyl)benzoic acid: Another compound with a methylsulfonyl group, used in different contexts.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity
Properties
Molecular Formula |
C11H15NO5S |
---|---|
Molecular Weight |
273.31 g/mol |
IUPAC Name |
2-[4-[methyl(methylsulfonyl)amino]phenoxy]propanoic acid |
InChI |
InChI=1S/C11H15NO5S/c1-8(11(13)14)17-10-6-4-9(5-7-10)12(2)18(3,15)16/h4-8H,1-3H3,(H,13,14) |
InChI Key |
PPJOTUBOXZCSDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)O)OC1=CC=C(C=C1)N(C)S(=O)(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.